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Compound of Interest

Compound Name: Podocarpusflavone B

Cat. No.: B017318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Podocarpusflavone B, a biflavonoid with significant interest in natural product research and

drug development. This document details the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents

a logical workflow for the structural elucidation of this complex natural product.

Spectroscopic Data of Podocarpusflavone B
The structural elucidation of Podocarpusflavone B is achieved through the detailed analysis

of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass

spectrometry data.

NMR Spectroscopic Data
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for

defining the molecular structure of Podocarpusflavone B. The chemical shifts are reported in

parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Podocarpusflavone B
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm,
Multiplicity, J in Hz)

Flavone I

2 164.5

3 103.2 6.78 (s)

4 182.5

5 161.7

6 99.2 6.32 (d, J = 2.0)

7 164.1

8 94.3 6.55 (d, J = 2.0)

9 157.8

10 104.5

1' 121.5

2' 128.8 7.95 (d, J = 8.8)

3' 116.3 7.01 (d, J = 8.8)

4' 161.8

5' 116.3 7.01 (d, J = 8.8)

6' 128.8 7.95 (d, J = 8.8)

Flavone II

2'' 163.9

3'' 105.5 6.65 (s)

4'' 182.1

5'' 155.1

6'' 108.9 6.81 (s)

7'' 160.8
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8'' 105.1

9'' 158.5

10'' 104.2

1''' 122.9

2''' 128.4

3''' 121.7 7.45 (d, J = 2.2)

4''' 132.2 7.48 (dd, J = 8.4, 2.2)

5''' 119.5 7.15 (d, J = 8.4)

6''' 128.1

7-OCH₃ 56.4 3.90 (s)

Note: Data compiled and interpreted from available spectroscopic literature. Chemical shifts

may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the exact mass of Podocarpusflavone
B, which is essential for determining its molecular formula. Tandem mass spectrometry

(MS/MS) experiments reveal the fragmentation pattern, offering valuable insights into the

connectivity of the flavonoid units.

Table 2: Mass Spectrometry Data for Podocarpusflavone B
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Parameter Value

Molecular Formula C₃₁H₂₀O₁₀

Exact Mass 552.1056 [M+H]⁺

Key MS/MS Fragments

Data not explicitly found in the searched

literature. Fragmentation would likely involve

retro-Diels-Alder (RDA) reactions in the C-rings

and cleavage of the interflavanoid bond,

characteristic of biflavonoids.

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

analysis of biflavonoids like Podocarpusflavone B.

NMR Spectroscopy
Sample Preparation: A pure sample of Podocarpusflavone B (typically 1-5 mg) is dissolved in

a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR

tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with

the analyte.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500,

or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Spectra Acquisition:

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include a spectral width of approximately 12-16 ppm, a sufficient number of

scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A

wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are necessary. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be performed to differentiate

between CH, CH₂, and CH₃ groups.
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2D NMR Spectra Acquisition:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons over two to three bonds (and sometimes four in conjugated

systems). This is particularly crucial for identifying the connectivity between different

structural fragments and establishing the linkage between the two flavone units in

biflavonoids.[1]

Mass Spectrometry
Sample Preparation: A dilute solution of the purified Podocarpusflavone B is prepared in a

suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of

formic acid or ammonium acetate to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is

commonly used. Electrospray ionization (ESI) is a frequently employed ionization technique for

flavonoids.

LC-MS/MS Analysis:

Chromatographic Separation: The sample is injected into a reversed-phase C18 column. A

gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an

organic solvent like acetonitrile or methanol is used to separate the analyte from any

impurities.

Mass Spectrometry: The mass spectrometer is operated in both full scan mode to determine

the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation data. In

MS/MS, the parent ion of Podocarpusflavone B is isolated and subjected to collision-

induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides

evidence for the structural components and their linkages.
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Visualizations
The following diagrams illustrate the workflow of spectroscopic data analysis and a potential

signaling pathway that could be modulated by biflavonoids like Podocarpusflavone B.
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Workflow for the spectroscopic analysis of Podocarpusflavone B.

Biflavonoids are known to interact with various cellular signaling pathways. The following

diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a

common target for many flavonoids and plays a crucial role in cell survival and proliferation.[2]
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Hypothetical modulation of the PI3K/Akt signaling pathway by Podocarpusflavone B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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